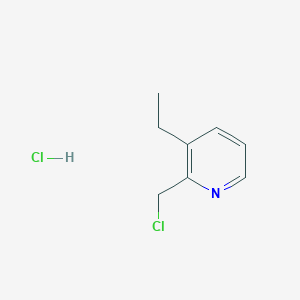
2-(Chloromethyl)-3-ethylpyridine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-3-ethylpyridine;hydrochloride is a chemical compound. It is also known as 2-Picolyl chloride hydrochloride. Its empirical formula is C6H6ClN · HCl . It is a chloroalkyl ether .
Synthesis Analysis
The synthesis of 2-(Chloromethyl)-3-ethylpyridine;hydrochloride or similar compounds often involves the reaction of aromatic rings with formaldehyde and hydrogen chloride, catalyzed by zinc chloride or other Lewis acids . A synthetic method of 2-chloro-5-chloromethyl pyridine has been disclosed in a patent, which involves a liquid phase chlorination method .Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)-3-ethylpyridine;hydrochloride or similar compounds can be analyzed using X-ray diffraction and theoretical methodologies . The molecules are packed through various interactions .Chemical Reactions Analysis
The chemical reactions involving 2-(Chloromethyl)-3-ethylpyridine;hydrochloride or similar compounds can be complex. For example, the reaction of 2- (chloromethyl)-pyridine derivatives with 1- (4-chloro-phenyl)imidazole-2-thione in the presence of sodium methoxide affords the corresponding methylsulphinyl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Chloromethyl)-3-ethylpyridine;hydrochloride or similar compounds can be analyzed using various techniques. For example, the properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Applications De Recherche Scientifique
Intermediate in Synthesis
- Synthesis of Pyridine Derivatives : It serves as an important intermediate in the synthesis of pyridine derivatives, which are crucial in the development of medicines and pesticides. Techniques like extraction, distillation, and column chromatography are employed to achieve high-purity products, essential for further chemical reactions and applications (Su Li, 2005).
- Development of New Antioxidants : In the creation of new synthetic antioxidants, 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, which shares a similar structural motif, undergoes improved synthesis processes. This highlights the compound's utility in generating antioxidants that can be beneficial in various biological applications (Yao Xing-sheng, 2007).
Molecular Imaging and Targeting
- Fluorescence Microscopy : Certain derivatives of 2-(Chloromethyl)-3-ethylpyridine hydrochloride, like 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, are used as thiol-reactive luminophores. These compounds have applications in fluorescence microscopy, particularly in targeting and imaging mitochondria within biological systems, showcasing the compound's relevance in bioimaging technologies (A. Amoroso et al., 2008).
Chemical Reactions and Mechanisms
- Catalysis and Hydrogenation : The compound is involved in catalytic processes and the study of chemical reactions, such as the activation of C(sp2)−H and the reduction of CE bonds. These studies provide insight into the mechanisms of hydrogenation and the behavior of related pyridine substrates, contributing to the broader understanding of catalytic chemistry (Pilar Resano Barrio et al., 2004).
Structural and Material Science
- Isostructurality and Hydrogen Bonding : Research into the structural aspects of related compounds, such as 2-chloromethylpyridinium chloride, reveals insights into isostructurality and hydrogen bonding. These studies are crucial for the development of new materials and understanding the molecular basis of structural stability and reactivity (P. Jones & Fabiola Vancea, 2003).
Adsorption and Chelation
- Adsorption Properties : The compound's derivatives are utilized in creating chelating resins with enhanced adsorption properties for heavy metals. This application is vital for environmental cleanup and the selective removal of contaminants from various matrices, highlighting its importance in environmental science and engineering (Chun-nuan Ji et al., 2009).
Safety And Hazards
The safety and hazards associated with 2-(Chloromethyl)-3-ethylpyridine;hydrochloride or similar compounds can be significant. For example, it can cause severe skin burns and eye damage, and it can be toxic if inhaled . It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
Orientations Futures
The future directions for the research and development of 2-(Chloromethyl)-3-ethylpyridine;hydrochloride or similar compounds are promising. For example, the renewable synthesis of p-xylene from biomass-derived carbohydrates has been reviewed, and future directions on this research have been proposed .
Propriétés
IUPAC Name |
2-(chloromethyl)-3-ethylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-2-7-4-3-5-10-8(7)6-9;/h3-5H,2,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMAOKXCSURAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-3-ethylpyridine;hydrochloride | |
CAS RN |
1388218-31-2 |
Source


|
| Record name | 2-(chloromethyl)-3-ethylpyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

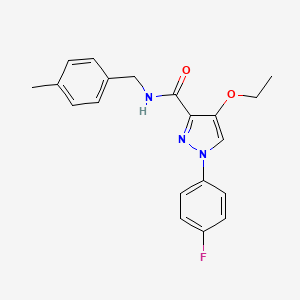
![1-[(4-Chlorophenyl)methyl]-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2985266.png)
![4-(dimethylsulfamoyl)-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2985267.png)
![N-methyl-2-[(2-nitrophenyl)amino]acetamide](/img/structure/B2985272.png)
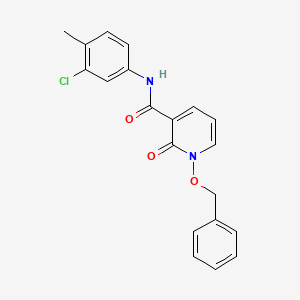
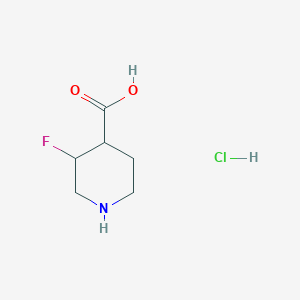

![N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2985280.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2985281.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2985282.png)
![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(cyclohexylamino)-3(2H)-pyridazinone](/img/structure/B2985283.png)
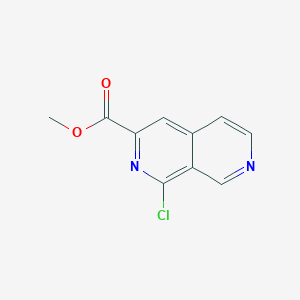
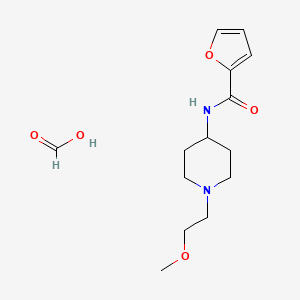
![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2985287.png)